molecular formula C5H3BrClN5 B1373734 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1003298-79-0

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B1373734
CAS No.: 1003298-79-0
M. Wt: 248.47 g/mol
InChI Key: QOWUSMIVHAPTKO-UHFFFAOYSA-N
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Description

“3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound with the molecular formula C5H2BrClN4. It has a molecular weight of 233.45 . This compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Synthesis Analysis

There are several methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are closely related to the compound . One method involves a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H, (H,8,9,10,11) . This code provides a detailed description of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are known to inhibit TRKA . The compound can also react with N-nucleophiles in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C to maintain its stability .

Scientific Research Applications

Synthesis and Biological Activity

  • 3,4-Disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, including those derived from 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, have been synthesized and tested for biological activity. These compounds showed significant activity against certain viruses, tumor cells, and the parasite Leishmania tropica (Cottam et al., 1984).

Structural Analysis and Synthesis

  • The synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a closely related compound, demonstrates the importance of 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines in pharmacological studies (Ogurtsov & Rakitin, 2021).
  • 3-Bromopyrazolo[3,4-d]pyrimidine 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides exhibit unusually rigid sugar N-conformations, highlighting the structural uniqueness of pyrazolo[3,4-d]pyrimidine derivatives (He, Mikhailopulo, & Seela, 2003).

Polyheterocyclic Ring Systems

  • 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, was used to construct new polyheterocyclic ring systems, showcasing the versatility of pyrazolo-pyrimidine derivatives in complex chemical syntheses (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Microwave-Assisted Synthesis

  • The microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from related precursors highlights efficient production methods for these compounds (Quiroga et al., 2008).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . It is toxic if swallowed (Hazard Statement H302) and should be handled with appropriate safety measures . Conditions to avoid include heat, flames, and sparks, and materials to avoid include oxidizing agents .

Future Directions

The compound and its related compounds have potential for further exploration due to their inhibitory effects on TRKA . They could be used in the development of new treatments for cancers associated with the continuous activation and overexpression of TRKA .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . This interaction is highly specific and involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound has been shown to induce cell cycle arrest at the G0-G1 phase . This arrest is accompanied by a significant reduction in cell proliferation and an increase in apoptosis. The compound also affects cell signaling pathways, including the PI3K/Akt and Ras/Erk pathways, which are critical for cell survival and proliferation . Additionally, it influences gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site . This binding prevents the enzyme from phosphorylating its substrates, leading to cell cycle arrest. The compound also interacts with other biomolecules, such as cyclin A2, which forms a complex with CDK2 and is essential for its activity . Furthermore, molecular docking studies have shown that the compound fits well into the CDK2 active site, forming stable hydrogen bonds with key amino acid residues . This interaction is crucial for the compound’s inhibitory activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to the compound leads to sustained cell cycle arrest and apoptosis . In vivo studies in animal models have demonstrated that the compound can effectively inhibit tumor growth over time, with no significant signs of toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant adverse effects . At higher doses, some toxic effects have been observed, including weight loss and mild organ toxicity . These effects are dose-dependent, and a threshold dose has been identified, above which the adverse effects become more pronounced. The compound’s therapeutic window is relatively wide, allowing for effective dosing with minimal toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites are then excreted through the kidneys. The compound also affects metabolic flux by inhibiting key enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides required for DNA replication . This inhibition contributes to the compound’s antiproliferative effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tumor tissues, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue perfusion and the presence of efflux transporters that can limit its intracellular concentration.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It can also be found in the nucleus, where it affects gene expression and cell cycle regulation . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These modifications are essential for its proper function and therapeutic efficacy.

Properties

IUPAC Name

3-bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN5/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWUSMIVHAPTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679851
Record name 3-Bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003298-79-0
Record name 3-Bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-3-BROMO-4-CHLOROPYRAZOLO[3,4-D]PYRIMIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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